molecular formula C3H9NS B13560494 (R)-1-Aminopropane-2-thiol

(R)-1-Aminopropane-2-thiol

Cat. No.: B13560494
M. Wt: 91.18 g/mol
InChI Key: MHJPNBAEWSRKBK-GSVOUGTGSA-N
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Description

®-1-Aminopropane-2-thiol, also known as ®-2-Aminopropanethiol, is an organic compound with the molecular formula C3H9NS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a propane backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Aminopropane-2-thiol can be achieved through several methods. One common approach involves the reduction of ®-2-Aminopropanethiol disulfide using reducing agents such as dithiothreitol or sodium borohydride. Another method includes the nucleophilic substitution of ®-2-Bromo-1-propanethiol with ammonia or an amine under basic conditions.

Industrial Production Methods

In an industrial setting, ®-1-Aminopropane-2-thiol can be produced through the catalytic hydrogenation of ®-2-Aminopropanethiol disulfide. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

®-1-Aminopropane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

®-1-Aminopropane-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.

    Medicine: It has potential therapeutic applications as a precursor to drugs that target specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of ®-1-Aminopropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Aminopropane-2-thiol: The enantiomer of ®-1-Aminopropane-2-thiol with similar chemical properties but different biological activities.

    Cysteine: An amino acid with a similar thiol group, commonly found in proteins.

    Homocysteine: An amino acid with an additional methylene group compared to cysteine.

Uniqueness

®-1-Aminopropane-2-thiol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to form disulfide bonds makes it valuable in the study of protein structure and function.

Properties

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

IUPAC Name

(2R)-1-aminopropane-2-thiol

InChI

InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

MHJPNBAEWSRKBK-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CN)S

Canonical SMILES

CC(CN)S

Origin of Product

United States

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